molecular formula C5H9ClF2O2S B2631525 3,3-Difluoropentane-1-sulfonyl chloride CAS No. 1781646-98-7

3,3-Difluoropentane-1-sulfonyl chloride

Cat. No.: B2631525
CAS No.: 1781646-98-7
M. Wt: 206.63
InChI Key: OPKAXIDAKLUDDG-UHFFFAOYSA-N
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Description

3,3-Difluoropentane-1-sulfonyl chloride (CAS 1781646-98-7) is a fluorinated organic building block with the molecular formula C5H9ClF2O2S and a molecular weight of 206.64 . This compound belongs to the class of sulfonyl halides, characterized by a sulfonyl group (S(=O)2) bound to a chlorine atom . As a stable sulfonyl chloride, it serves as a versatile intermediate in various synthesis pathways, primarily reacting with nucleophiles such as water, alcohols, and amines to form sulfonic acids, sulfonate esters, and sulfonamides, respectively . Its specific value in research stems from the presence of the strongly electron-withdrawing geminal difluoro group adjacent to the sulfonyl chloride moiety. This structural feature can significantly influence the compound's reactivity, the electronic properties of the final molecules, and their metabolic stability. Researchers primarily utilize this compound in medicinal chemistry for the synthesis of novel sulfonamide-based compounds, and in materials science for creating specialized fluorinated polymers or ligands. The product requires cold-chain transportation and is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

3,3-difluoropentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2O2S/c1-2-5(7,8)3-4-11(6,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKAXIDAKLUDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoropentane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 3,3-difluoropentane with chlorosulfonic acid under controlled conditions . This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonate esters.

    Bases: Such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism by which 3,3-Difluoropentane-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry for modifying biomolecules and developing new therapeutics.

Comparison with Similar Compounds

Structural Comparison

The table below contrasts 3,3-Difluoropentane-1-sulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name Structure Type Substituents/Functional Groups Molecular Formula Key Features
This compound Linear aliphatic Two -F at C3; terminal -SO₂Cl C₅H₉ClF₂O₂S High electronegativity, flexible chain
Pyrrolidine-1-sulfonyl chloride Cyclic amine Five-membered pyrrolidine ring C₄H₈ClNO₂S Compact structure, low steric hindrance
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride Cyclic amine -O-CF₃ at C3; six-membered ring C₆H₉ClF₃NO₃S Bulky substituent, strong EWG
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride Aromatic Benzene ring; amido side chain C₁₁H₁₃Cl₂NO₃S Conjugation potential, aromatic stability

Key Observations :

  • Flexibility vs. Rigidity : The linear aliphatic chain of this compound offers conformational flexibility, whereas cyclic derivatives (e.g., pyrrolidine or piperidine-based compounds) exhibit rigidity, which may influence binding interactions in applications like drug design .
  • Electronic Effects: The difluoro substituent enhances electrophilicity at the sulfur center compared to non-fluorinated analogs.
  • Steric Considerations : Bulky groups (e.g., trifluoromethoxy) in cyclic compounds may hinder nucleophilic attacks on the sulfonyl chloride group, whereas the linear structure of this compound minimizes steric resistance .

Biological Activity

3,3-Difluoropentane-1-sulfonyl chloride (DFPSC) is a fluorinated sulfonyl chloride compound that has garnered attention in various fields of scientific research due to its unique chemical properties and biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H8ClF2O2S
  • Molecular Weight : 202.63 g/mol
  • IUPAC Name : this compound

The presence of fluorine atoms in DFPSC enhances its lipophilicity and reactivity, making it a valuable reagent in organic synthesis and biological applications.

DFPSC acts primarily through the formation of covalent bonds with nucleophilic sites on target biomolecules. The sulfonyl chloride group is highly reactive and can readily form stable linkages with amines or alcohols, resulting in the production of sulfonamides or sulfonate esters. This mechanism allows for the modification of proteins and other biomolecules, which is crucial for various biological applications.

Biological Applications

  • Protein Modification : DFPSC can be utilized to modify proteins by forming covalent bonds with specific amino acid residues. This capability is essential in proteomics research and drug development.
  • Pharmaceutical Development : The compound's unique chemical properties make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific biological pathways.
  • Chemical Synthesis : In organic chemistry, DFPSC serves as a reagent for introducing sulfonyl fluoride groups into molecules, facilitating the synthesis of complex organic compounds.

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of DFPSC:

  • Reactivity with Biomolecules : Research indicates that DFPSC exhibits high reactivity with thiol groups in proteins, leading to significant modifications that can alter protein function and stability.
  • Fluorination Effects : The incorporation of fluorinated groups has been shown to enhance the biological activity and stability of compounds in drug development. This enhancement is attributed to increased lipophilicity and improved interaction with biological membranes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein ModificationForms covalent bonds with amino acids
Drug DevelopmentPotential candidate for new pharmaceutical agents
Organic SynthesisActs as a reagent for sulfonyl fluoride introduction

Case Studies

  • Case Study on Protein Interaction :
    A study investigated the interaction between DFPSC and various proteins, revealing that the compound could selectively modify cysteine residues, thereby impacting protein function. This modification was linked to changes in enzymatic activity, suggesting potential applications in enzyme engineering.
  • Fluorinated Drug Candidates :
    Another study explored the use of DFPSC in synthesizing fluorinated drug candidates. The results indicated that fluorination significantly enhanced the pharmacokinetic properties of these compounds, making them more effective as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,3-Difluoropentane-1-sulfonyl chloride?

  • Methodological Answer : Synthesis of fluorinated sulfonyl chlorides typically involves halogenation or fluorination of precursor hydrocarbons. For example, bicyclo[1.1.1]pentane derivatives are reacted with sulfur dichloride (SCl₂) and trifluoromethylating agents under controlled conditions . For 3,3-difluoropentane derivatives, analogous protocols may employ stepwise fluorination using agents like DAST (diethylaminosulfur trifluoride) or SF₄, followed by sulfonation with chlorosulfonic acid. Key factors include solvent polarity (e.g., dichloromethane or chloroform), reaction temperature (−20°C to 25°C), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How can researchers experimentally determine the solubility and stability of this compound?

  • Methodological Answer : Solubility profiles for fluorinated sulfonyl chlorides are often determined via gravimetric analysis in solvents like THF, DCM, or acetonitrile . Stability studies require monitoring degradation under varying pH (1–13), temperature (4°C–40°C), and humidity (0–90% RH) using techniques like HPLC or NMR. For example, 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride shows hydrolytic instability in aqueous media, necessitating anhydrous storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields or selectivity for fluorinated sulfonyl chlorides?

  • Methodological Answer : Contradictions arise from competing reaction pathways (e.g., over-fluorination vs. sulfonation). Systematic analysis involves:

  • Kinetic Studies : Varying reaction time and temperature to identify rate-limiting steps.
  • Computational Modeling : DFT calculations to map energy barriers for fluorination intermediates .
  • Isotopic Labeling : Using ¹⁸O-labeled H₂O to trace hydrolysis pathways in stability studies .
    • Example : In 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride, selectivity improved by lowering reaction temperature to −40°C, suppressing side-product formation .

Q. What advanced spectroscopic techniques characterize the electronic and structural properties of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Quantifies fluorination efficiency and detects byproducts (e.g., CF₃ vs. CF₂ groups) .
  • X-ray Crystallography : Resolves bond angles and steric effects; used for 3-Chloro-2,6-difluorobenzenesulfonyl chloride to confirm sulfonyl chloride geometry .
  • Raman Spectroscopy : Identifies S=O and C-F vibrational modes (e.g., 1370 cm⁻¹ for S=O stretch) .

Q. How can fluorinated sulfonyl chlorides be leveraged in medicinal chemistry or drug discovery?

  • Methodological Answer : These compounds serve as electrophilic intermediates for sulfonamide-based inhibitors. For example:

  • Antimalarial Agents : 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride derivatives target Plasmodium proteases via covalent bonding to catalytic residues .
  • Kinase Inhibitors : Structural analogs like 3-Fluoro-4-methylbenzenesulfonyl chloride are used in fragment-based drug design (FBDD) to optimize binding affinity .

Safety and Handling Guidelines

  • PPE : Use chemical goggles (EN 166), nitrile gloves (EN 374, breakthrough time >240 minutes), and lab coats .
  • Storage : Anhydrous conditions (molecular sieves), −20°C in amber glass to prevent photodegradation .

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